molecular formula C10H8O4 B13477241 7-Methoxy-1-benzofuran-5-carboxylic acid

7-Methoxy-1-benzofuran-5-carboxylic acid

Katalognummer: B13477241
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: DCZLTBXYLNKCHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-1-benzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives. The presence of a methoxy group at the 7th position and a carboxylic acid group at the 5th position makes this compound particularly interesting for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-benzofuran-5-carboxylic acid typically involves the cyclization of appropriately substituted phenols with bromoalkynes. One-pot reactions based on palladium-catalyzed C-H bond functionalization are commonly used . Another method involves the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using palladium or platinum catalysts. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methoxy-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted benzofurans, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Methoxy-1-benzofuran-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and carboxylic acid groups contribute to its versatility in various chemical reactions and its potential therapeutic applications .

Eigenschaften

Molekularformel

C10H8O4

Molekulargewicht

192.17 g/mol

IUPAC-Name

7-methoxy-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-13-8-5-7(10(11)12)4-6-2-3-14-9(6)8/h2-5H,1H3,(H,11,12)

InChI-Schlüssel

DCZLTBXYLNKCHO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.